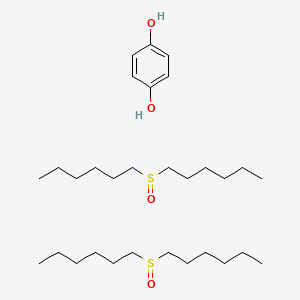
Benzene-1,4-diol;1-hexylsulfinylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-1,4-diol;1-hexylsulfinylhexane is a compound that combines the structural features of benzene-1,4-diol (also known as hydroquinone) and 1-hexylsulfinylhexane. Benzene-1,4-diol is an aromatic organic compound with two hydroxyl groups bonded to a benzene ring in a para position. This compound is known for its applications in various fields, including photography, cosmetics, and medicine. The addition of the 1-hexylsulfinylhexane moiety introduces unique properties to the compound, making it of interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene-1,4-diol;1-hexylsulfinylhexane typically involves the following steps:
Preparation of Benzene-1,4-diol: Benzene-1,4-diol can be synthesized through the oxidation of aniline or the reduction of quinone.
Preparation of 1-Hexylsulfinylhexane: This compound can be synthesized by the oxidation of 1-hexylsulfanylhexane using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reaction: The final step involves the coupling of benzene-1,4-diol with 1-hexylsulfinylhexane under suitable reaction conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene-1,4-diol;1-hexylsulfinylhexane undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in benzene-1,4-diol can be oxidized to form quinones.
Reduction: The sulfinyl group in 1-hexylsulfinylhexane can be reduced to a sulfide.
Substitution: The aromatic ring in benzene-1,4-diol can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
Oxidation: Quinones and sulfoxides.
Reduction: Hydroquinone and sulfides.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
Benzene-1,4-diol;1-hexylsulfinylhexane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including its role in skin lightening and treatment of hyperpigmentation.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzene-1,4-diol;1-hexylsulfinylhexane involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups in benzene-1,4-diol can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound can inhibit enzymes involved in melanin synthesis, leading to its use in skin lightening products.
Cellular Pathways: It can modulate cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Benzene-1,4-diol;1-hexylsulfinylhexane can be compared with other similar compounds:
Hydroquinone (Benzene-1,4-diol): Known for its use in skin lightening and as a photographic developer.
Catechol (Benzene-1,2-diol): Used in the synthesis of pharmaceuticals and as an antioxidant.
Resorcinol (Benzene-1,3-diol): Used in the production of resins and as a chemical intermediate.
Uniqueness
The combination of benzene-1,4-diol and 1-hexylsulfinylhexane introduces unique properties, such as enhanced stability and specific reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
828249-67-8 |
|---|---|
Formule moléculaire |
C30H58O4S2 |
Poids moléculaire |
546.9 g/mol |
Nom IUPAC |
benzene-1,4-diol;1-hexylsulfinylhexane |
InChI |
InChI=1S/2C12H26OS.C6H6O2/c2*1-3-5-7-9-11-14(13)12-10-8-6-4-2;7-5-1-2-6(8)4-3-5/h2*3-12H2,1-2H3;1-4,7-8H |
Clé InChI |
RPVQDHPNKYKKDK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCS(=O)CCCCCC.CCCCCCS(=O)CCCCCC.C1=CC(=CC=C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14204194.png)
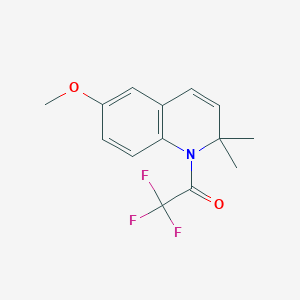
![Tert-butyl[(12-iodododecyl)oxy]dimethylsilane](/img/structure/B14204219.png)
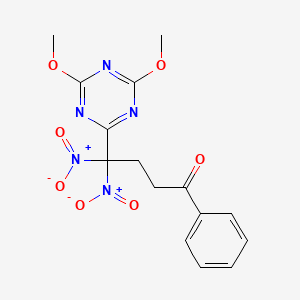
![1,5-Dioxa-3-silaspiro[2.3]hexane](/img/structure/B14204232.png)
![1-[4-(2,3-Difluoro-4-pentylphenyl)phenyl]-2,3-difluoro-4-pentylbenzene](/img/structure/B14204246.png)
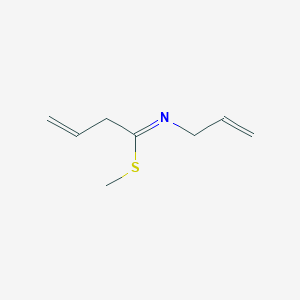
![Piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]-](/img/structure/B14204252.png)

![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204263.png)
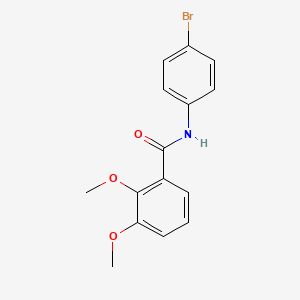
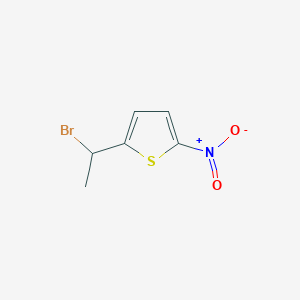
![2-Pyrrolidinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylpropyl]-](/img/structure/B14204283.png)
